Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroisoquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Carbamate Formation: The final step involves the reaction of the benzoylated tetrahydroisoquinoline with phenyl chloroformate to form the carbamate derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The phenyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Hydroxylated tetrahydroisoquinoline derivatives.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its neuroprotective and anti-cancer properties.
Mechanism of Action
The mechanism of action of Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes, thereby affecting biochemical pathways.
Modulating Receptors: It may interact with receptors in the nervous system, leading to neuroprotective effects.
Inducing Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through various signaling pathways.
Comparison with Similar Compounds
Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can be compared with other tetrahydroisoquinoline derivatives:
Properties
IUPAC Name |
phenyl N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(18-7-3-1-4-8-18)25-14-13-17-11-12-20(15-19(17)16-25)24-23(27)28-21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFILNQPSHTMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.